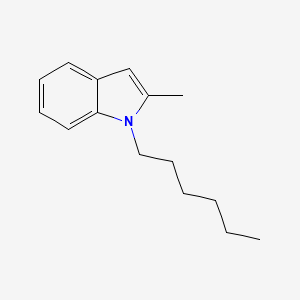
1-Hexyl-2-methyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hexyl-2-methyl-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. The structure of this compound consists of a benzene ring fused to a pyrrole ring, with a hexyl group at the first position and a methyl group at the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hexyl-2-methyl-1H-indole can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions . Another method involves the cyclization of ortho-substituted anilines with alkyl halides .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis using methanesulfonic acid as a catalyst under reflux conditions . This method is preferred due to its high yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Hexyl-2-methyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-3-carboxylates.
Reduction: Reduction reactions can convert it into indoline derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Indole-3-carboxylates
Reduction: Indoline derivatives
Substitution: Halogenated indoles
Scientific Research Applications
1-Hexyl-2-methyl-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Hexyl-2-methyl-1H-indole involves its interaction with various molecular targets. The indole ring’s electron-rich nature allows it to bind to multiple receptors, influencing biological pathways . For instance, it can interact with enzymes involved in oxidative stress, leading to potential antioxidant effects .
Comparison with Similar Compounds
1-Methyl-1H-indole: Similar structure but lacks the hexyl group.
2-Methyl-1H-indole: Similar structure but lacks the hexyl group.
1-Hexyl-1H-indole: Similar structure but lacks the methyl group.
Uniqueness: 1-Hexyl-2-methyl-1H-indole is unique due to the presence of both hexyl and methyl groups, which can influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its binding affinity to specific receptors, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
42951-37-1 |
|---|---|
Molecular Formula |
C15H21N |
Molecular Weight |
215.33 g/mol |
IUPAC Name |
1-hexyl-2-methylindole |
InChI |
InChI=1S/C15H21N/c1-3-4-5-8-11-16-13(2)12-14-9-6-7-10-15(14)16/h6-7,9-10,12H,3-5,8,11H2,1-2H3 |
InChI Key |
GGEHGAVYTBTWLB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1C(=CC2=CC=CC=C21)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















